(E)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
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Overview
Description
Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)-, also known as prostaglandin F2α, is a naturally occurring prostaglandin. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This compound is particularly significant in various biological processes, including the induction of labor and regulation of the reproductive system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)- involves several steps, starting from simpler organic moleculesThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound is carried out under Good Manufacturing Practice (GMP) conditions to ensure high purity and consistency. The process involves large-scale synthesis using advanced chemical reactors and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired product but generally involve controlled temperature and pressure settings .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)- has numerous scientific research applications:
Chemistry: Used as a reference compound in the study of prostaglandins and their derivatives.
Biology: Plays a role in understanding the mechanisms of hormone action and signal transduction.
Medicine: Used in the induction of labor and the treatment of certain reproductive disorders.
Industry: Employed in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)- involves binding to specific prostaglandin receptors on the surface of target cells. This binding triggers a cascade of intracellular events, leading to the desired physiological response. The molecular targets include various enzymes and signaling pathways involved in inflammation, smooth muscle contraction, and other processes .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2 (PGE2): Another naturally occurring prostaglandin with similar biological activities but different receptor affinities and effects.
Prostaglandin D2 (PGD2): Involved in allergic reactions and inflammation, with distinct receptor interactions compared to Prostaglandin F2α.
Uniqueness
Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)- is unique due to its specific hydroxylation pattern and its role in reproductive physiology. Its ability to induce labor and regulate the menstrual cycle sets it apart from other prostaglandins .
Properties
Molecular Formula |
C20H34O5 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(E)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17-,18+,19-/m1/s1 |
InChI Key |
PXGPLTODNUVGFL-FFDJJYGGSA-N |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C/CCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Origin of Product |
United States |
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